Elevated Melting Point (199 °C) vs. N-Phenyl and N-Ethyl Analogs Confers Superior Thermal Budget for Vacuum-Deposited Device Fabrication
9-(2-Naphthalenyl)-3,6-dibromo-9H-carbazole exhibits a melting point (mp) of 199 °C, which is 35–39 °C higher than that of 3,6-dibromo-9-phenylcarbazole (mp 160–164 °C) and 56–60 °C higher than that of 3,6-dibromo-9-ethylcarbazole (mp 139–143 °C) . A higher melting point correlates with stronger intermolecular forces in the solid state, reducing the likelihood of premature crystallization during thermal vacuum deposition and widening the thermal processing window for OLED device fabrication [1].
| Evidence Dimension | Melting point (thermal processing window indicator) |
|---|---|
| Target Compound Data | 199 °C |
| Comparator Or Baseline | 3,6-Dibromo-9-phenylcarbazole: 160–164 °C; 3,6-Dibromo-9-ethylcarbazole: 139–143 °C; 3,6-Dibromocarbazole (N-unsubstituted): 204–206 °C |
| Quantified Difference | +35 to +39 °C vs. N-phenyl; +56 to +60 °C vs. N-ethyl; −5 to −7 °C vs. N-unsubstituted (but N-unsubstituted lacks the solubility and electronic benefits of N-arylation) |
| Conditions | Melting point determined by standard capillary method; values from supplier certificates of analysis and ChemicalBook |
Why This Matters
A higher melting point indicates a wider thermal budget for vacuum sublimation purification and thermal evaporation deposition, reducing the risk of film dewetting or crystallization during device fabrication—critical for achieving uniform, pinhole-free thin films in OLED stacks.
- [1] Ningbo Inno Pharmachem. The Role of Carbazole Derivatives in Next-Gen OLEDs. The bulky naphthyl group at the N-position influences solid-state packing and film morphology. View Source
